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molecular formula C5H3Br3S B150425 2,3,5-Tribromo-4-methylthiophene CAS No. 67869-13-0

2,3,5-Tribromo-4-methylthiophene

Cat. No. B150425
M. Wt: 334.86 g/mol
InChI Key: DTLNXOZXOZCNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05100520

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
catalyst
Reaction Step Eight
Quantity
1 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
BrC=1SC=C(C1C)Br
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
CO
Step Four
Name
mixture
Quantity
159 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=C1Br)Br)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(SC(=C1)Br)Br
Step Seven
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Nine
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 28° to 38° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions
ADDITION
Type
ADDITION
Details
After addition of 2 l of water
CUSTOM
Type
CUSTOM
Details
to the catholyte, phase separation, extraction
CUSTOM
Type
CUSTOM
Details
with CF2Cl--CFCl2 and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 73.67 g
YIELD: PERCENTYIELD 89.9%
Name
Type
product
Smiles
BrC=1SC=C(C1Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100520

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
catalyst
Reaction Step Eight
Quantity
1 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
BrC=1SC=C(C1C)Br
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
CO
Step Four
Name
mixture
Quantity
159 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=C1Br)Br)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(SC(=C1)Br)Br
Step Seven
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Nine
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 28° to 38° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions
ADDITION
Type
ADDITION
Details
After addition of 2 l of water
CUSTOM
Type
CUSTOM
Details
to the catholyte, phase separation, extraction
CUSTOM
Type
CUSTOM
Details
with CF2Cl--CFCl2 and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 73.67 g
YIELD: PERCENTYIELD 89.9%
Name
Type
product
Smiles
BrC=1SC=C(C1Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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